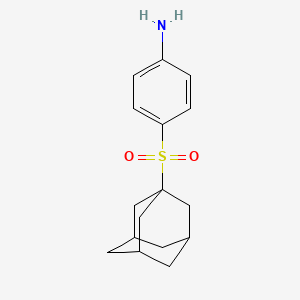

4-(1-Adamantylsulfonyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

68748-86-7 |

|---|---|

Molecular Formula |

C16H21NO2S |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

4-(1-adamantylsulfonyl)aniline |

InChI |

InChI=1S/C16H21NO2S/c17-14-1-3-15(4-2-14)20(18,19)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 |

InChI Key |

DKRQODSPBOIAOG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)S(=O)(=O)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Adamantylsulfonyl Aniline and Its Analogues

Strategic Approaches to Adamantane-Sulfonyl Linkage Formation

The core of synthesizing 4-(1-adamantylsulfonyl)aniline lies in the creation of the robust C-S-N linkage. The primary approaches involve either the direct sulfonylation of a pre-formed adamantyl-aniline or the construction of the sulfonyl group on an adamantane (B196018) precursor followed by reaction with an aniline (B41778) derivative.

Sulfonylation Reactions on Aniline Derivatives

A principal and widely employed method for the synthesis of sulfonamides is the reaction of an amine with a sulfonyl chloride. In the context of this compound, this would involve the reaction of 4-(1-adamantyl)aniline with adamantane-1-sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The nucleophilic amino group of the aniline derivative attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. The general reaction is depicted below:

Reaction of 4-(1-adamantyl)aniline with adamantane-1-sulfonyl chloride

4-(1-adamantyl)aniline + Adamantane-1-sulfonyl chloride --(Base)--> this compound + HCl

The choice of solvent and base can significantly influence the reaction rate and yield. Protic solvents can solvate the amine, potentially reducing its nucleophilicity, while aprotic solvents are often preferred. The steric hindrance of the bulky adamantyl group may necessitate longer reaction times or elevated temperatures to achieve satisfactory yields.

Construction of the Sulfonyl Moiety

An alternative strategy involves the initial construction of the adamantane-sulfonyl moiety, which is then coupled with an aniline derivative. This approach often starts with the synthesis of adamantane-1-sulfonyl chloride. Adamantane can be converted to adamantane-1-sulfonic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield adamantane-1-sulfonyl chloride.

Once adamantane-1-sulfonyl chloride is obtained, it can be reacted with aniline or a protected aniline derivative. For instance, reacting adamantane-1-sulfonyl chloride with aniline would directly yield N-phenyl-1-adamantanesulfonamide. To obtain the target compound, this compound, a subsequent functionalization of the phenyl ring would be necessary, which is a less direct approach. A more convergent synthesis would involve the reaction of adamantane-1-sulfonyl chloride with a pre-functionalized aniline, such as p-phenylenediamine or a protected version thereof.

Synthesis of Precursor Adamantane Derivatives

The synthesis of the key precursor, 4-(1-adamantyl)aniline, is a critical step in some synthetic routes. A common method for its preparation is the direct adamantylation of aniline or a protected aniline derivative. One reported method involves the reaction of 1-adamantanol (B105290) with acetanilide (B955) in the presence of a strong acid like trifluoroacetic acid. google.combiosynth.com The acetamido group serves as a protecting group for the amine and directs the bulky adamantyl group to the para position. The resulting 4-(1-adamantyl)acetanilide is then hydrolyzed to yield 4-(1-adamantyl)aniline. google.com

Another approach utilizes the reaction of 1-bromoadamantane with acetanilide in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com The subsequent hydrolysis of the acetamido group affords the desired 4-(1-adamantyl)aniline. A Russian patent describes a method for producing 4-(1-adamantyl)aniline by reacting 1-adamantanol with aniline in the presence of hydrochloric acid and zinc chloride in an autoclave at high temperature and pressure, achieving a 78% yield. google.com A more recent patent details a method involving the reaction of 1-adamantanol and acetanilide in trifluoroacetic acid, followed by deprotection and neutralization to give 4-(1-adamantyl)aniline in high yield (96%). google.com

| Precursor | Reactants | Catalyst/Solvent | Conditions | Yield (%) |

| 4-(1-Adamantyl)aniline | 1-Adamantanol, Acetanilide | Trifluoroacetic acid | 80°C, 3 hours | 96 |

| 4-(1-Adamantyl)aniline | 1-Adamantanol, Aniline | HCl, ZnCl₂ | 175°C, 33 hours (autoclave) | 78 |

| 4-(1-Adamantyl)aniline | 1-Bromoadamantane, Acetanilide | AlCl₃ | - | - |

Chemoselective Modifications of the Aniline Moiety

In cases where the adamantane-sulfonyl group is introduced to a substituted aniline, chemoselective modifications may be necessary to arrive at the final target compound. A common strategy in medicinal chemistry involves the introduction of a sulfonyl group onto a nitroaniline derivative, followed by the selective reduction of the nitro group to an amine.

Another chemoselective modification could involve the protection and deprotection of the aniline's amino group. As mentioned earlier, using acetanilide for the adamantylation reaction is a form of chemoselective modification, where the amino group is protected as an acetamide to control the reaction's regioselectivity and prevent side reactions. google.com The subsequent deprotection via hydrolysis is a crucial step to reveal the free amino group in the final product. google.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often varied include the choice of solvent, base, reaction temperature, and reaction time.

In sulfonylation reactions, the choice of base is critical. While stronger bases can accelerate the reaction, they can also lead to side reactions. Pyridine is a commonly used base that also serves as a solvent in some cases. researchgate.net However, for less nucleophilic anilines, harsher conditions might be required. cbijournal.com The steric bulk of the adamantyl group can also impact the reaction rate, often necessitating higher temperatures or longer reaction times.

The solvent can have a significant effect on the reaction kinetics. researchgate.net A study on the reaction of benzenesulfonyl chloride with anilines showed that the reaction mechanism can differ between protic and aprotic solvents. researchgate.net For the synthesis of this compound, a systematic screening of solvents would be beneficial to identify the optimal medium that balances solubility of reactants and stabilization of the transition state.

The table below presents a hypothetical optimization of the sulfonylation of 4-(1-adamantyl)aniline with adamantane-1-sulfonyl chloride, based on general principles of sulfonamide synthesis.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane (B109758) | Triethylamine | 25 | 24 | Moderate |

| 2 | Tetrahydrofuran | Pyridine | 50 | 12 | Good |

| 3 | Pyridine | Pyridine | 80 | 6 | High |

| 4 | Toluene | K₂CO₃ | 100 | 8 | Moderate |

Green Chemistry Principles in Synthetic Pathways

Applying green chemistry principles to the synthesis of this compound is an important consideration for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, minimization of waste, and the development of catalytic and atom-economical reactions.

One approach is to perform reactions in greener solvents, such as water or ethanol, or even under solvent-free conditions. rsc.orgresearchgate.net A facile and environmentally benign synthesis of sulfonamides in water has been described, which avoids the use of organic bases and simplifies product isolation. rsc.org Mechanochemical approaches, where reactions are carried out in a ball mill without the use of bulk solvents, represent another green alternative for sulfonamide synthesis. rsc.org

The development of catalytic methods for sulfonylation can also contribute to a greener synthesis. For example, a novel magnetite-immobilized nano-Ru catalyst has been developed for the direct coupling of sulfonamides and alcohols, which is an environmentally benign method for C-N bond formation. acs.org While not directly applicable to the synthesis from a sulfonyl chloride, it highlights the potential for catalytic innovation in this area.

Chemical Reactivity and Derivatization of 4 1 Adamantylsulfonyl Aniline

Reactions at the Aniline (B41778) Nitrogen Center

The primary amine group is a key site for synthetic modification, allowing for the introduction of a wide array of substituents through N-substitution reactions. However, the nucleophilicity of this nitrogen is attenuated by the potent electron-withdrawing effect of the para-sulfonyl group, which pulls electron density away from the amine through the aromatic ring. Consequently, reactions at this center are often more challenging than for electron-rich anilines and may require specific catalytic systems or reaction conditions.

N-Acylation: The aniline nitrogen of 4-(1-adamantylsulfonyl)aniline can be acylated to form the corresponding amides. This reaction typically proceeds by treatment with acylating agents such as acyl chlorides or acid anhydrides. While the reaction of aniline with agents like p-toluenesulfonyl chloride can occur readily, sometimes even without a catalyst, the reduced nucleophilicity of the target molecule may necessitate the use of a base (e.g., pyridine, triethylamine) to scavenge the acidic byproduct and drive the reaction to completion. semanticscholar.org A common strategy for acylation involves using an acetyl surrogate, such as acetonitrile, in a base-mediated protocol. researchgate.net

N-Alkylation: Introducing alkyl groups onto the aniline nitrogen can be achieved through various methods, though direct alkylation with alkyl halides can be prone to over-alkylation. Modern catalytic approaches are preferred for achieving selective mono-alkylation. These methods often employ alcohols as alkylating agents in the presence of a catalyst, which is considered a green chemistry approach as the only byproduct is water. nih.govacs.org For electron-poor sulfonamides, manganese or ruthenium-based catalysts have proven effective. acs.orgnih.govacs.org For instance, ruthenium complexes can catalyze the selective N-alkylation of aminobenzenesulfonamides with a range of primary and secondary alcohols. nih.govacs.org However, substrates with strongly deactivating groups, such as nitro or cyano groups, can be unreactive even under these catalytic conditions. acs.org

| Reaction Type | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acyl Halides / Anhydrides | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride | In the presence of a non-nucleophilic base (e.g., pyridine) |

| N-Alkylation | Alcohols | Benzyl Alcohol, Ethanol, Isopropanol | Transition metal catalyst (e.g., Ru, Mn complexes), heat acs.orgnih.gov |

| N-Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide | Base (e.g., K₂CO₃), polar aprotic solvent |

Electrophilic aromatic substitution (EAS) on the aniline ring of this compound is complex due to the opposing electronic effects of the two substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the 1-adamantylsulfonyl group is a strong deactivating group and directs incoming electrophiles to the meta position.

To overcome the high reactivity and potential for side reactions (like oxidation) associated with a free amino group, a common strategy involves protecting the amine via acetylation. stackexchange.com The resulting acetamido group (–NHCOCH₃) is still an ortho, para-director but is less activating than the amino group. This moderation allows for more controlled substitution. After the desired electrophilic substitution is performed on the protected intermediate, the acetyl group can be easily removed by hydrolysis to regenerate the amine. stackexchange.com

| Substituent | Position | Electronic Effect | Directing Influence | Overall Ring Reactivity |

|---|---|---|---|---|

| -NH₂ (Amino) | 1 | Electron-Donating (Resonance) | ortho, para-directing | Activating |

| -SO₂-Ad (Adamantylsulfonyl) | 4 | Electron-Withdrawing (Inductive & Resonance) | meta-directing | Deactivating |

| Predicted Site of Substitution for this compound | Positions 2 and 6 (ortho to -NH₂, meta to -SO₂-Ad) |

Transformations Involving the Sulfonyl Group

The sulfonyl group in this compound is chemically robust and generally inert to most reaction conditions. The sulfur-carbon bond between the adamantyl cage and the sulfonyl group, as well as the sulfur-carbon bond to the aromatic ring, are highly stable.

Transformations such as the reduction of the sulfonyl group are difficult to achieve without cleaving the S-C bonds, which requires harsh reagents and conditions not typically employed in fine chemical synthesis. While palladium-catalyzed desulfonylation reactions are known for arylsulfonyl chlorides, these methods are not applicable to the highly stable C-SO₂-C linkage in the target molecule. nih.govacs.org Therefore, for synthetic derivatization, the sulfonyl group is best regarded as a stable, non-reactive linker.

Modifications of the Adamantane (B196018) Cage

The adamantane cage itself offers opportunities for derivatization. The tertiary C-H bonds at the bridgehead positions (3, 5, and 7) are the most reactive sites on the adamantane scaffold. nih.gov Functionalization can be achieved through pathways involving radical or carbocation intermediates. nih.gov

For example, direct oxidation can introduce hydroxyl groups at the bridgehead positions. Halogenation (e.g., with bromine) can also selectively occur at these tertiary carbons. These newly introduced functional groups can then serve as handles for further synthetic transformations, allowing for the construction of more complex structures tethered to the adamantyl core. mdpi.comjlu.edu.cnresearchgate.net This strategy enables the modification of the steric bulk and lipophilicity of the molecule without altering the core aniline sulfonamide structure.

Synthesis of Complex Analogue Series

The chemical handles available on this compound allow for the systematic synthesis of complex analogue series, a common practice in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govacs.orgprinceton.edu A combinatorial approach can be employed to generate a library of diverse derivatives.

This strategy involves a multi-directional derivatization:

N-Substitution: The aniline nitrogen can be functionalized with a variety of alkyl and acyl groups, as detailed in section 3.1.1. ijarsct.co.in

Ring Substitution: The aromatic ring can be substituted with various electrophiles (e.g., halogens, nitro groups) at the positions ortho to the amine, as described in section 3.1.2.

Cage Modification: The adamantane moiety can be functionalized at its vacant bridgehead positions, as outlined in section 3.3. nih.gov

By systematically combining these modifications, a large and structurally diverse library of analogues can be prepared from the single parent compound, this compound. This approach is invaluable for optimizing the properties of molecules in drug discovery and materials science. princeton.edu

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Investigations

Crystallographic studies are indispensable for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unequivocal proof of its chemical structure and insights into its intermolecular interactions.

X-ray Diffraction Studies on Single Crystals

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination. The initial step in this process would be the growth of high-quality single crystals of 4-(1-adamantylsulfonyl)aniline, which can be a challenging endeavor. Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would yield precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. Key parameters of interest would include the geometry of the adamantyl cage, the S-N and S-C bond lengths of the sulfonamide group, and the planarity of the aniline (B41778) ring. For analogous compounds, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, X-ray crystallography has been successfully used to confirm the molecular structure and reveal details like the monoclinic crystal system and the torsion angle between the aromatic rings. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, SC-XRD data allows for a detailed analysis of the crystal packing, which is how the molecules are arranged in the crystal lattice. Understanding these arrangements is crucial as they are governed by intermolecular forces that can influence the physical properties of the material.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic studies, offering insights into the structural features and dynamic behavior of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of a molecule in solution. Both ¹H and ¹³C NMR would be employed for the characterization of this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the aniline ring, the adamantyl cage, and the amine group. The coupling patterns and chemical shifts of the aromatic protons would confirm the para-substitution pattern on the aniline ring.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The characteristic chemical shifts for the carbons of the adamantyl group, the aromatic ring, and the carbon atoms attached to the sulfur and nitrogen atoms would provide further confirmation of the molecular structure. For the related compound 4-(1-adamantyl)aniline, ¹H and ¹³C NMR analyses are standard methods for structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probing

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), the S=O stretching vibrations of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and various C-H and C-C stretching and bending vibrations of the aromatic and adamantyl moieties. The FT-IR spectrum of aniline, for instance, clearly shows the N-H stretching and bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the sulfonyl and amine groups, as well as the skeletal vibrations of the adamantyl and aromatic rings. Studies on aniline and its derivatives have demonstrated the utility of Raman spectroscopy in identifying and characterizing these molecules. scirp.orgresearchgate.netresearchgate.netnih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π→π* transitions of the aniline aromatic system. The position and intensity of these bands are influenced by the substituents on the aromatic ring. For aniline itself, characteristic absorption bands are observed in the UV region. researchgate.netresearchgate.netnist.gov The presence of the adamantylsulfonyl group would likely cause a shift in the absorption maxima compared to unsubstituted aniline.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation patterns upon ionization. For this compound, while specific, detailed mass spectral analyses are not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on the well-established principles of mass spectrometry and the known fragmentation of analogous structures, particularly arylsulfonamides. nih.govresearchgate.netnih.gov

Upon introduction into the mass spectrometer, typically using a soft ionization technique such as electrospray ionization (ESI) to minimize initial fragmentation, the molecule would be protonated to form the molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would then induce fragmentation. The robust adamantyl cage is generally stable, while the sulfonamide linkage and the bonds connecting it to the aromatic and adamantyl moieties are more susceptible to cleavage. researchgate.netlibretexts.org

Key predictable fragmentation pathways for this compound include:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of an adamantylsulfonyl cation and an aniline radical cation, or vice versa depending on charge distribution. researchgate.net

Cleavage of the C-S bond (Adamantyl-S): The bond between the adamantyl group and the sulfur atom can cleave, resulting in an adamantyl cation (m/z 135) and a 4-aminophenylsulfonyl fragment. The adamantyl cation is a particularly stable carbocation and is often a prominent peak in the mass spectra of adamantane-containing compounds.

Cleavage of the C-S bond (Aryl-S): Scission of the bond between the phenyl ring and the sulfur atom would yield a benzenesulfonyl-type fragment and an aniline radical.

Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction in the mass spectrometry of arylsulfonamides involves the extrusion of SO₂ (a loss of 64 Da). nih.govresearchgate.net This often occurs through an intramolecular rearrangement. nih.gov

The following table outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z) for the protonated molecule.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| [M+H]⁺ | C₁₆H₂₂N₁O₂S₁ | 308.1 | Protonated molecular ion |

| [C₁₀H₁₅]⁺ | Adamantyl cation | 135.1 | Cleavage of the Adamantyl-SO₂NHPhNH₂ bond |

| [C₆H₆N]⁺ | Anilinium ion | 92.1 | Cleavage of the Aryl-SO₂ bond and subsequent rearrangement |

| [M+H - SO₂]⁺ | C₁₆H₂₂N₁ | 244.2 | Loss of sulfur dioxide from the molecular ion |

| [C₁₀H₁₅SO₂]⁺ | Adamantylsulfonyl cation | 199.1 | Cleavage of the S-N bond |

This interactive table is based on predicted fragmentation patterns.

Chiroptical Studies of Enantiomeric Forms (if applicable for derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit enantiomeric forms. However, derivatives of this compound could potentially be chiral and thus amenable to chiroptical studies. Chirality in adamantane (B196018) derivatives typically arises when at least one of the four bridgehead (tertiary) carbon atoms is substituted with four different groups. wikipedia.orgreddit.com

For derivatives of this compound, chirality could be introduced by:

Substitution on the Adamantane Cage: If the adamantane moiety itself is asymmetrically substituted, the resulting molecule would be chiral.

Substitution on the Aniline Moiety: Introducing a chiral center on a substituent attached to the aniline ring would also result in a chiral molecule.

Atropisomerism: In highly hindered derivatives, rotation around the C-N or C-S bonds could be restricted, potentially leading to stable, separable enantiomers (atropisomers).

While the principles of adamantane chirality are established, specific chiroptical studies, such as circular dichroism (CD) or optical rotatory dispersion (ORD), on enantiomeric forms of this compound derivatives are not widely reported in the scientific literature. wikipedia.org Such studies would be invaluable for determining the absolute configuration of chiral derivatives and for investigating the relationship between their three-dimensional structure and their biological activity. The rigid and well-defined structure of the adamantane cage makes its chiral derivatives interesting subjects for stereochemical research. reddit.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool for elucidating the electronic behavior and geometric arrangements of atoms within a molecule. These methods provide a detailed understanding of a molecule's stability and electronic landscape.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of complex chemical systems. researchgate.netscispace.com It is extensively utilized to determine the most stable three-dimensional conformation of a molecule, a process known as geometry optimization. researchgate.netscispace.com For 4-(1-adamantylsulfonyl)aniline, DFT calculations, typically employing a functional such as B3LYP in conjunction with a basis set like 6-31G**, are instrumental in identifying the molecule's lowest energy structure. researchgate.netscispace.com This optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecular architecture.

Studies on analogous aniline (B41778) derivatives have demonstrated the high accuracy of DFT in reproducing experimental results, thereby validating its predictive power. scispace.com For this compound, these calculations would precisely define the geometry of the sulfonamide bridge and the spatial orientation of the sterically demanding adamantyl group relative to the planar aniline ring.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | S-N | 1.65 Å |

| Bond Length | S-O | 1.45 Å |

| Bond Length | C(adamantyl)-S | 1.80 Å |

| Bond Length | C(phenyl)-N | 1.40 Å |

| Bond Angle | O-S-O | 120° |

| Bond Angle | C-S-N | 105° |

| Dihedral Angle | C(phenyl)-N-S-C(adamantyl) | 75° |

Note: The values presented in this table are for illustrative purposes and represent typical ranges for the respective bonds and angles. Precise values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful framework for predicting chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost electron-containing orbital, dictates the molecule's capacity to donate electrons, thus defining its nucleophilic character. youtube.com In contrast, the LUMO is the lowest energy orbital capable of accepting electrons, which determines the molecule's electrophilic nature. youtube.com

An FMO analysis of this compound would likely reveal that the HOMO is predominantly localized on the aniline moiety, particularly the nitrogen atom and the phenyl ring, owing to the electron-donating properties of the amino group. The LUMO is expected to be centered on the more electron-withdrawing sulfonyl group and the adamantyl substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. thaiscience.infotci-thaijo.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are hypothetical and are intended to illustrate the principles of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visual tool that illustrates the distribution of charge across a molecule, offering valuable predictions about its intermolecular interactions. thaiscience.inforesearchgate.net In an MEP map, regions of negative electrostatic potential, typically depicted in red or yellow, are electron-rich and thus susceptible to electrophilic attack. researchgate.net Conversely, areas of positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to highlight areas of high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline moiety, identifying them as probable targets for electrophiles. nih.gov In contrast, the hydrogen atoms of the amino group and the adamantyl cage would likely display a positive electrostatic potential.

Computational techniques are also adept at predicting spectroscopic parameters, which can be corroborated with experimental data to affirm the accuracy of the computational model. For instance, DFT calculations can forecast the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound.

The predicted IR frequencies and their corresponding intensities can aid in assigning experimental vibrational bands to specific functional groups. Similarly, calculated NMR chemical shifts can facilitate the interpretation of experimental spectra, providing a more profound understanding of the electronic environment surrounding each nucleus.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations excel at describing static molecular properties, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecules. MD simulations track the motion of atoms and molecules over time based on the principles of classical mechanics.

Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanistic/Binding Focus)

Quantitative Structure-Activity Relationship (QSAR) studies seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study focused on the mechanism of action or binding of this compound and its analogs, the primary objective is to identify the key molecular descriptors that govern its interaction with a specific biological target. nih.gov

These descriptors, which are calculated from the molecular structure, can be categorized as electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A QSAR model is then constructed by correlating these descriptors with a measured biological response, such as binding affinity to a receptor or enzyme. Such a model can subsequently be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds. For aniline derivatives, descriptors like the hydrophilicity factor and van der Waals volume have proven to be significant in developing predictive QSAR models. nih.gov

| Descriptor Type | Example Descriptor |

|---|---|

| Electronic | HOMO Energy |

| Electronic | LUMO Energy |

| Electronic | Dipole Moment |

| Steric | Molecular Weight |

| Steric | Molecular Volume |

| Steric | Surface Area |

| Hydrophobic | LogP |

Molecular Docking and Binding Site Analysis for Mechanistic Insights

Information not available in published literature.

Protein-Ligand Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)

Information not available in published literature.

Energetic Characterization of Binding Modes

Information not available in published literature.

Exploratory Applications in Chemical and Material Sciences

Application as Structural Scaffolds in Supramolecular Chemistry

The adamantyl group is a well-known guest moiety in host-guest chemistry, readily forming stable inclusion complexes with various macrocyclic hosts. This property, coupled with the reactive nature of the aniline (B41778) group, allows 4-(1-adamantylsulfonyl)aniline to serve as a versatile building block in the construction of complex supramolecular architectures.

The adamantyl moiety of this compound exhibits a strong affinity for the hydrophobic cavity of cyclodextrins (CDs), a class of cyclic oligosaccharides. This interaction is primarily driven by the hydrophobic effect, where the bulky, nonpolar adamantyl group is encapsulated within the CD cavity to minimize its contact with water. The size of the adamantyl group makes it an excellent guest for β-cyclodextrin (β-CD), which has a suitably sized cavity to accommodate it, leading to the formation of stable 1:1 host-guest complexes. nih.govnih.gov

The thermodynamics of this complexation are characterized by a favorable enthalpy change (ΔH) and a less favorable or slightly negative entropy change (ΔS), indicating that the process is driven by the formation of van der Waals interactions and the release of high-energy water molecules from the CD cavity. nih.gov The association constants (K) for adamantane (B196018) derivatives with β-CD are typically in the range of 10⁴ to 10⁵ M⁻¹, signifying a strong binding affinity. nih.gov

Beyond simple cyclodextrins, adamantane derivatives can also form complexes with other macrocycles, such as calixarenes and cucurbiturils, which possess hydrophobic cavities. The specificity of these interactions can be tuned by modifying the structure of both the host and the guest, opening up possibilities for the design of highly selective molecular recognition systems.

Table 1: Thermodynamic Parameters for the Complexation of Adamantane Derivatives with β-Cyclodextrin

| Adamantane Derivative | Association Constant (K) / M⁻¹ | Enthalpy Change (ΔH) / cal·mol⁻¹ | Entropy Change (ΔS) / cal·mol⁻¹·°C⁻¹ |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | 7.7 x 10⁴ | -8894 | -7.46 |

| 1,3-Adamantanedicarboxylic acid | 6.3 x 10⁴ | -9763 | -10.8 |

This table presents data on the complexation of adamantane derivatives, which are structurally related to this compound, with β-cyclodextrin. The data illustrates the strong binding affinity and thermodynamic driving forces involved in such host-guest interactions. nih.gov

The directional and specific nature of host-guest interactions involving the adamantyl group can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures. By incorporating this compound into larger molecular or polymeric frameworks, researchers can create systems that spontaneously organize into complex architectures such as micelles, vesicles, and gels.

For instance, polymers functionalized with adamantyl groups can self-assemble in the presence of cyclodextrin-modified polymers or surfaces, leading to the formation of non-covalent polymer networks or surface coatings. researchgate.net The aniline group of this compound can be further functionalized to introduce other interacting moieties, allowing for the creation of more complex and hierarchical self-assembled systems. The reversibility of the host-guest interaction also allows for the design of dynamic systems that can assemble and disassemble in response to external stimuli.

The ability of the adamantyl group to form reversible complexes with host molecules makes this compound a valuable component in the design of responsive or "smart" materials. These materials can change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical species.

For example, a hydrogel cross-linked by adamantyl-cyclodextrin host-guest interactions can exhibit stimuli-responsive behavior. The introduction of a competitive guest molecule can disrupt the host-guest interactions, leading to a sol-gel transition. Similarly, changes in temperature can affect the stability of the complex, providing a mechanism for thermoresponsive behavior. nih.gov By incorporating this compound into such systems, the aniline group can be used to introduce additional functionalities, such as redox activity or the ability to bind metal ions, further expanding the range of stimuli to which the material can respond.

Role in Materials Science and Polymer Chemistry

The incorporation of the bulky and thermally stable adamantyl group into polymers can significantly enhance their physical and chemical properties. This compound serves as a potential monomer or additive in polymer synthesis, contributing to the development of high-performance materials.

The aniline functionality of this compound allows it to be used as a monomer in the synthesis of various polymers, including polyanilines and polyimides. The presence of the adamantylsulfonyl group can impart unique properties to the resulting polymers. For instance, the bulky adamantyl group can increase the polymer's glass transition temperature (Tg), leading to enhanced thermal stability. researchgate.netresearchgate.net

In the context of polyanilines, the incorporation of a bulky substituent like the adamantylsulfonyl group can influence the polymer's processability and solubility. While aniline itself can be polymerized through chemical or electrochemical oxidation, the resulting polyaniline is often difficult to process. mdpi.comfrontiersin.org The introduction of the this compound monomer can disrupt the packing of the polymer chains, potentially improving its solubility in common organic solvents without significantly compromising its electrical conductivity.

Furthermore, the electron-withdrawing nature of the sulfonyl group can modify the electronic properties of the resulting polymer, affecting its conductivity and electrochemical behavior. The synthesis of copolymers of aniline and this compound could offer a way to fine-tune the properties of the final material for specific applications.

The inherent thermal stability of the adamantane cage makes adamantane-containing compounds attractive as thermal stabilizers for polymers. researchgate.netacs.org When incorporated into a polymer matrix, the adamantyl group can hinder chain mobility and increase the energy required for thermal degradation. While specific studies on this compound as a thermal stabilizer are not widely reported, the general principle of using adamantane derivatives for this purpose is well-established.

The hydrophobic and bulky nature of the adamantyl group also makes it suitable for use as a surface modifier. springernature.comnih.govscitechnol.com When a polymer is modified with this compound, the adamantyl groups may preferentially migrate to the surface, altering the surface energy and wettability of the material. This can be used to create hydrophobic or water-repellent surfaces. Additionally, the aniline group provides a handle for further chemical modification of the surface, allowing for the attachment of other functional molecules. springernature.com

Table 2: Potential Effects of Incorporating this compound into Polymers

| Property | Effect of Adamantylsulfonyl Group |

|---|---|

| Thermal Stability | Increased due to the rigid adamantane cage. |

| Glass Transition Temperature (Tg) | Increased due to restricted chain mobility. |

| Solubility | Potentially improved by disrupting polymer chain packing. |

| Surface Energy | Modified towards increased hydrophobicity. |

| Chemical Reactivity | Aniline group provides a site for further functionalization. |

Contribution to Enzyme Inhibition Mechanisms (In Vitro and In Silico Studies)

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, primarily by acting as a transition-state analog that coordinates with a metal ion in the enzyme's active site. The addition of the adamantyl group provides a bulky, hydrophobic moiety that can engage in significant van der Waals and hydrophobic interactions within the enzyme's binding pocket, potentially enhancing potency and influencing selectivity.

Targeting Specific Enzyme Classes (e.g., Carbonic Anhydrases, γ-Secretases, Ubiquitin-Activating Enzymes, P2X7 Receptors)

The structural features of this compound make it a candidate for inhibiting several classes of enzymes.

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The primary mechanism involves the deprotonated sulfonamide nitrogen coordinating to the catalytic Zn(II) ion in the active site, displacing a water molecule or hydroxide (B78521) ion. nih.gov While specific inhibition constants for this compound are not widely documented, studies on related benzenesulfonamides show that bulky substituents can influence isoform selectivity. nih.govnih.gov The large adamantyl group is expected to interact with hydrophobic regions of the CA active site, which can be exploited to achieve selectivity between the 16 different human CA isoforms. nih.govresearchgate.net

γ-Secretases: This class of intramembrane protease is a key target in Alzheimer's disease research. nih.gov A 2012 study presented a class of novel adamantanyl sulfonamide-based γ-secretase inhibitors. nih.gov These compounds were evaluated for their ability to inhibit the production of amyloid-β peptide in cell lines. While the study focused on a library of related structures, it established that adamantane-bearing sulfonamides are a viable scaffold for γ-secretase inhibition. nih.gov Another study on nitrogen-appended N-alkylsulfonamides also demonstrated their potential as γ-secretase inhibitors. nih.gov

Ubiquitin-Activating Enzymes (UAE): The ubiquitin-proteasome pathway is crucial for protein degradation and cellular regulation. Inhibiting the first enzyme in this cascade, the E1 ubiquitin-activating enzyme (UAE), can block all subsequent ubiquitylation. nih.govnih.gov While specific inhibitors like PYR-41 and the sulfonamide-containing molecule TAK-243 have been identified, nih.govnih.gov direct inhibitory data for this compound on UAE is not available. However, the presence of the sulfonamide moiety suggests a potential, yet unexplored, interaction.

P2X7 Receptors: These ATP-gated ion channels are involved in inflammatory processes. The adamantane moiety itself is a known pharmacophore for P2X7 receptor antagonists. researchgate.net Studies on adamantane amides, which are structurally related to sulfonamides, have shown potent antagonism of the P2X7 receptor. For instance, the adamantyl benzamide (B126) AACBA (GSK314181A) was found to be a potent inhibitor of the human P2X7 receptor. nih.gov This suggests that the adamantyl group in this compound could confer activity at this receptor.

| Target Class | Related Adamantane/Sulfonamide Inhibitor | Reported Activity (IC₅₀/Kᵢ) | Source |

| P2X7 Receptor | N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) | hP2X₇ IC₅₀ ≈ 18 nM (Ca²⁺ flux) | nih.gov |

| Carbonic Anhydrase IX | 4-(5-(4-chlorophenyl)-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | Kᵢ = 16.4 nM | nih.gov |

| γ-Secretase | Nitrogen-appended N-alkylsulfonamides | Data reported for a series | nih.gov |

Mechanistic Elucidation of Inhibition (e.g., binding pocket analysis, kinetic studies)

Understanding how an inhibitor binds to its target provides a foundation for rational drug design.

Binding Pocket Analysis: For carbonic anhydrases, the binding mechanism is well-understood. The sulfonamide group anchors the inhibitor to the catalytic zinc ion, while the rest of the molecule extends towards the entrance of the active site cone. nih.gov The bulky adamantyl group of this compound would occupy a hydrophobic region of the active site. Crystal structures of other sulfonamides show that hydrophobic pockets in CAs can stabilize the apolar moiety of the inhibitor, and differences in this pocket between isoforms are key to selective inhibitor design. nih.govresearchgate.net For γ-secretase, studies on adamantanyl sulfonamides suggest that a size threshold and the ability to form hydrogen bonds are critical for inhibitory activity. nih.gov In silico modeling and X-ray crystallography of related sulfonamide analogues in other proteins, like FKBP12, have shown that the sulfonamide oxygens form key hydrogen bonds and that bulky groups can remodel sub-pockets within the binding site. nih.gov

Kinetic Studies: Kinetic analyses are essential to determine the type and strength of inhibition. researchgate.net Such studies measure the association (kₒₙ) and dissociation (kₒff) rate constants of the inhibitor with the enzyme. For sulfonamide inhibitors of carbonic anhydrase, kinetic studies have shown that the strongest binders exhibit slow dissociation rates, often mediated by extensive hydrophobic contacts from groups like adamantane. researchgate.net While specific kinetic parameters for this compound are not available, the expected mechanism for CA inhibition would be competitive with the carbon dioxide substrate.

Structure-Activity Relationships for Enzymatic Inhibition at the Molecular Level

Structure-activity relationship (SAR) studies dissect the contribution of each part of a molecule to its biological activity. For this compound, the SAR can be broken down into three components:

The Sulfonamide Linker (-SO₂NH-): This is the primary zinc-binding group for metalloenzymes like carbonic anhydrase and is essential for this class of inhibition. youtube.com Its geometry and electronic properties are critical for coordinating with the metal ion.

The Aniline Ring: The aromatic ring serves as a scaffold. Substitutions on this ring can modulate electronic properties, solubility, and interactions with the binding pocket. The para-amino group provides a vector for potential interactions or further chemical modification. youtube.com

The Adamantyl Group: This bulky, highly lipophilic cage is a key feature. Its primary role is to occupy and interact with hydrophobic pockets in the enzyme. nih.govrsc.org In γ-secretase inhibitors, the size of the adamantyl group was found to be important for activity. nih.gov In P2X7 antagonists, the adamantane provides a lipophilic anchor necessary for potent antagonism. researchgate.net The rigidity of the adamantane cage also reduces the entropic penalty upon binding compared to more flexible alkyl chains.

Receptor Binding Studies (Molecular Level and In Vitro)

Beyond enzyme inhibition, the structural motifs of this compound suggest potential interactions with various physiological receptors.

Affinity and Selectivity Profiling for Specific Receptors (e.g., NMDA receptor, Estrogen receptor)

NMDA Receptor: There is currently no direct evidence of this compound binding to the N-methyl-D-aspartate (NMDA) receptor. While adamantane derivatives like memantine (B1676192) are known NMDA receptor antagonists, their mechanism involves channel blocking, which is not a function typically associated with the sulfonylaniline structure.

Estrogen Receptor: A significant finding comes from a study on the structurally analogous compound, 4-(1-adamantyl)phenol (B49145). This compound, which shares the 4-(1-adamantyl)phenyl core structure, was identified as a potent agonist of the human estrogen receptor alpha (hERα) with high binding affinity. nih.govresearchgate.net This suggests that the adamantyl group is well-accommodated within the ligand-binding pocket of the estrogen receptor. While the sulfonamide group (-SO₂NH₂) is electronically and sterically different from a hydroxyl group (-OH), this finding provides a strong rationale for investigating this compound for estrogen receptor activity.

| Receptor | Related Adamantane Compound | Finding | Source |

| Estrogen Receptor α (hERα) | 4-(1-Adamantyl)phenol | Strong agonist activity and high binding affinity | nih.govresearchgate.net |

Molecular Basis of Receptor-Ligand Interactions

The molecular basis for the interaction between the adamantane scaffold and a receptor can be elucidated through computational docking and structural biology.

Estrogen Receptor: In the case of 4-(1-adamantyl)phenol binding to the estrogen receptor's ligand-binding domain (LBD), in silico docking studies predicted it to be an agonist. nih.gov This was confirmed by in vitro assays. The bulky adamantyl moiety is thought to be accommodated within a hydrophobic pocket of the LBD. The plasticity of the estrogen receptor's ligand-binding pocket is well-known, allowing it to bind a wide array of chemical structures. nih.gov The interaction of the adamantyl group within this pocket likely stabilizes the active "agonist" conformation of the receptor. The specific interactions of the sulfonamide group in this compound within this pocket would require dedicated study but would likely involve different hydrogen bonding patterns compared to the phenol (B47542) analog.

Applications in Catalysis and Ligand Design

The unique structural and electronic properties of adamantane-containing compounds have led to their exploration in the fields of catalysis and ligand design. The bulky, rigid adamantyl group can impart specific steric and electronic effects on a catalyst's performance, influencing its activity, selectivity, and stability. While direct and extensive research on the catalytic applications of This compound is not widely documented in publicly available literature, the behavior of its close analog, 4-(1-Adamantyl)aniline , provides significant insights into the potential roles of such molecules. The adamantane moiety is a key feature in the development of a number of highly effective catalysts. uq.edu.au

The incorporation of adamantane into ligand structures is valued for its ability to provide significant steric bulk. uq.edu.ausinocompound.com This steric hindrance can be crucial in creating a specific coordination environment around a metal center, which in turn can enhance catalytic activity and selectivity. For instance, in phosphine (B1218219) ligands, the cone angle and pKa value are critical parameters, and the adamantyl group can be used to fine-tune these properties for optimal catalytic performance in reactions like the carbonylation of dichloromethane (B109758) and chlorobenzene. sinocompound.com The electron-donating nature of the adamantyl group can also increase the electron density on the coordinating atom, which can be beneficial in many catalytic cycles. uq.edu.au

Research has shown that adamantyl-containing ligands are promising for improving catalytic reactions for large-scale industrial applications. sinocompound.com They have been successfully employed in a variety of cross-coupling reactions, including Suzuki-Miyaura and C-N bond formation, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. sinocompound.com

A notable example of an adamantane-containing aniline in ligand design is the use of 4-(1-Adamantyl)aniline as a ligand for Rhenium(I) tricarbonyl complexes. In this context, the steric bulk of the adamantyl group has been shown to improve the photoluminescence quantum yields of the resulting complexes by reducing non-radiative decay pathways. This highlights the potential of adamantyl-anilines to serve as valuable components in the design of functional organometallic materials with specific photophysical properties.

While the direct catalytic activity of This compound itself is not well-established, its structural motifs are relevant to catalyst synthesis. For example, methods have been developed for the remote sulfonylation of anilines using recyclable heterogeneous copper catalysts. mdpi.com Such methods provide a pathway to synthesize various sulfonylated anilines, which could then be explored as ligands or catalyst precursors. mdpi.com

The following table provides a general overview of the impact of the adamantyl moiety on ligand properties, based on findings from various studies on adamantane-containing catalysts.

| Ligand Property | Influence of Adamantyl Group | Rationale | Potential Application |

| Steric Hindrance | High | The bulky, three-dimensional structure of the adamantane cage creates a sterically demanding environment. | Control of coordination number and geometry, enantioselective catalysis. |

| Electron-Donating Ability | Strong | The alkyl nature of the adamantyl group provides a strong electron-donating effect through hyperconjugation. | Activation of metal centers for oxidative addition in cross-coupling reactions. |

| Lipophilicity | High | The hydrocarbon-rich structure of adamantane increases the solubility of the ligand and its metal complexes in nonpolar solvents. | Homogeneous catalysis in organic media, potential for membrane-based catalyst separation. |

| Thermal and Chemical Stability | High | The rigid, strain-free cage structure of adamantane imparts exceptional stability to the ligand. | Catalysis under harsh reaction conditions (e.g., high temperature). |

It is important to note that while the general principles of adamantane in catalysis are well-recognized, the specific performance of This compound as a catalyst or ligand remains an area for future investigation. The combination of the bulky adamantyl group and the electron-withdrawing sulfonyl group could lead to unique and potentially advantageous catalytic properties.

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Complex Analogues

The synthesis of 4-(1-Adamantylsulfonyl)aniline itself can be envisioned through established sulfonamide formation reactions, likely by reacting 1-adamantanesulfonyl chloride with aniline (B41778) or 4-aminobenzenesulfonamide with an activated adamantane (B196018) derivative. However, future research will likely focus on creating more complex and functionally diverse analogues.

Emerging synthetic strategies are crucial for accessing novel derivatives with tailored properties. Key areas for exploration include:

Late-Stage C-H Functionalization : Direct functionalization of the adamantane cage or the aniline ring would provide a powerful tool for rapidly generating a library of derivatives. rsc.org Recent advances in radical-based reactions allow for the direct conversion of strong C-H bonds, characteristic of adamantane, into C-C or C-heteroatom bonds. rsc.org

Orthogonal Synthesis : Developing synthetic routes that allow for the selective and independent modification of the adamantane, aniline, and sulfonamide parts of the molecule is essential. This would enable the creation of "3+1" scaffolds where multiple, different functional groups can be precisely installed. researchgate.net

Flow Chemistry and Automation : High-throughput synthesis using automated platforms and flow chemistry could accelerate the discovery of new analogues with desirable properties by allowing for rapid reaction optimization and purification.

Table 1: Potential Synthetic Routes for Complex Analogues

| Reaction Type | Substrate Moieties | Potential Reagents/Catalysts | Desired Outcome |

|---|---|---|---|

| Directed C-H Functionalization | Adamantane Cage | Palladium, Rhodium, or Iron catalysts | Introduction of new functional groups at specific secondary or tertiary positions of the adamantane core. mdpi.com |

| Cross-Coupling Reactions | Aniline Ring (as halo-aniline derivative) | Buchwald-Hartwig, Suzuki, or Sonogashira coupling partners | Attachment of diverse aryl, alkyl, or alkynyl groups to the aromatic ring. |

Advanced Computational Predictions for Novel Derivatives

Computational chemistry offers a predictive lens through which the properties of yet-to-be-synthesized derivatives of this compound can be evaluated. By modeling the molecule and its interactions, researchers can prioritize synthetic targets and gain insights into their potential behavior.

Future computational studies could focus on:

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for designing new functional materials with specific optical or electronic characteristics.

Molecular Dynamics (MD) Simulations : MD simulations can predict how novel derivatives will behave in different environments. This is particularly relevant for forecasting the self-assembly of molecules into larger supramolecular structures or predicting the binding affinity and mode of interaction with biological targets like enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : For medicinal chemistry applications, QSAR models can be built to correlate specific structural features of a series of derivatives with their biological activity, guiding the design of more potent and selective compounds.

Table 2: Hypothetical Computational Screening of Novel Derivatives

| Derivative | Modification | Predicted Property (Example) | Potential Application |

|---|---|---|---|

| Derivative A | Addition of a nitro group to the aniline ring | Lowered LUMO energy | Electron-acceptor material |

| Derivative B | Introduction of a carboxyl group on the adamantane cage | Increased water solubility, new H-bonding site | Supramolecular building block, drug design |

| Derivative C | N-methylation of the sulfonamide | Disrupted H-bond donation, altered conformation | Fine-tuning protein-ligand interactions |

Exploration of Undiscovered Supramolecular Architectures

The adamantane cage is a well-established building block in supramolecular chemistry, known for its ability to form stable host-guest complexes with macrocycles like cyclodextrins and cucurbit[n]urils. nih.govmdpi.com The this compound molecule combines this lipophilic guest moiety with hydrogen bond donor/acceptor sites on the sulfonamide and aniline groups, opening the door to a rich variety of self-assembling systems.

Future research should explore:

Host-Guest Chemistry : The formation of inclusion complexes with various hosts could be used to create stimuli-responsive materials, drug delivery systems, or molecular sensors. mdpi.com The strength of this interaction is remarkably high, particularly between adamantane and β-cyclodextrin. mdpi.com

Hydrogen-Bonded Networks : The N-H groups of both the aniline and the sulfonamide, along with the sulfonyl oxygens, can participate in intricate hydrogen-bonding networks. This could lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks, potentially creating materials like organogels or liquid crystals. rsc.org

Metal-Organic Frameworks (MOFs) : By functionalizing the aniline or adamantane moieties with coordinating groups (e.g., carboxylic acids, pyridyls), this compound derivatives could serve as robust, rigid linkers for the construction of novel MOFs with high thermal stability and unique porous structures.

Integration into Novel Functional Materials

The unique structural rigidity and stability of the adamantane unit make it an excellent component for advanced functional materials. wikipedia.orgresearchgate.net this compound could serve as a monomer or a key additive in the development of new materials with enhanced properties.

Prospective avenues for research include:

High-Performance Polymers : Polymerization of derivatives of this compound could lead to the creation of polymers with high thermal stability, enhanced mechanical strength, and low dielectric constants, suitable for applications in aerospace and microelectronics. The adamantane group can improve the glass transition temperature of polymers.

Organic Electronics : The molecule's structure could be tailored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The adamantane could serve as a bulky, insulating group to control intermolecular packing and prevent luminescence quenching, while the arylsulfonamide core could be part of the active chromophore.

Chemosensors : By attaching a fluorescent reporter group, the molecule could be engineered to act as a chemosensor. The binding of an analyte to a receptor site on the molecule could trigger a change in the adamantane's interaction with the fluorophore, leading to a detectable optical signal.

Deepening Mechanistic Understanding of Molecular Interactions

A fundamental understanding of how this compound and its derivatives interact at a molecular level is paramount for all potential applications. The interplay between the bulky, non-polar adamantane group and the polar, hydrogen-bonding sulfonamide-aniline segment dictates the molecule's behavior.

Future work should aim to:

Elucidate Solid-State Structures : Single-crystal X-ray diffraction studies of new derivatives are essential to understand their packing in the solid state and to confirm the nature of intermolecular interactions like hydrogen bonding and van der Waals contacts. rsc.org

Probe Solution-State Dynamics : Advanced NMR spectroscopy techniques can provide insight into the conformational preferences of the molecule in solution and can be used to study the dynamics of host-guest interactions. nih.gov

Investigate Biological Interactions : In the context of medicinal chemistry, detailed structural biology and biophysical studies are needed to determine how these molecules bind to their protein targets. This involves understanding the role of the lipophilic adamantane in engaging hydrophobic pockets and the specific hydrogen-bonding patterns of the sulfonamide group. nih.gov The introduction of an adamantane moiety is a known strategy to increase lipophilicity and improve pharmacological properties. mdpi.compensoft.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Adamantylsulfonyl)aniline?

- Methodology : Synthesis involves sulfonylation of 4-nitroaniline with 1-adamantanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in polar aprotic solvents (DMF or DCM) at 80–100°C. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine. Key considerations include steric hindrance from the adamantyl group, which may necessitate prolonged reaction times. Confirm purity via TLC and HPLC .

- Characterization : Use ¹H NMR to identify sulfonamide protons (δ 8.0–8.5 ppm) and adamantyl protons (δ 1.6–2.1 ppm). IR spectroscopy verifies sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How is crystallographic data for this compound analyzed?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) resolves the 3D structure. Refinement protocols (SHELXL) account for disorder in the adamantyl group. Compare experimental bond lengths (C-S: ~1.76 Å) and angles with DFT-optimized geometries to validate accuracy .

Q. What solvent systems are suitable for its purification?

- Methodology : Recrystallization from ethanol/water mixtures (7:3 v/v) exploits differential solubility. For chromatography, use silica gel with ethyl acetate/hexane (1:3) to separate sulfonamide byproducts. Monitor for residual solvents via GC-MS .

Advanced Research Questions

Q. How does the adamantyl group influence electronic properties in catalytic applications?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the aromatic ring. Fukui indices identify electrophilic/nucleophilic sites. Compare Hammett σ values with simpler sulfonylanilines (e.g., 4-toluenesulfonyl) to quantify steric/electronic effects. Experimental validation via kinetic studies (e.g., SNAr reactions with fluorobenzene derivatives) .

Q. How to resolve contradictions between spectroscopic and computational data?

- Methodology : If NMR shifts conflict with DFT-predicted values, reassess solvent effects (IEF-PCM model) or tautomeric equilibria. For crystallographic discrepancies (e.g., bond angles), analyze thermal motion (ORTEP diagrams) and refine disorder models. Cross-validate with Raman spectroscopy and solid-state NMR .

Q. What strategies mitigate steric hindrance during functionalization?

- Methodology : Employ bulky directing groups (e.g., tert-butoxycarbonyl) to pre-organize the molecule for regioselective C-H activation. Use transition-metal catalysts (Pd(OAc)₂ with Ad₂P(n-Bu)) under microwave irradiation (120°C, 30 min) to enhance reaction rates. Monitor regiochemistry via NOESY NMR .

Key Considerations for Experimental Design

- Steric Effects : The adamantyl group reduces reactivity in nucleophilic substitutions; prioritize bulky bases (DBU) to deprotonate intermediates .

- Stability : Store under inert atmosphere (N₂/Ar) to prevent oxidation of the aniline moiety.

- Toxicity : Follow OSHA guidelines for aromatic amines—use fume hoods and PPE during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.